molecular formula C7H4F3IN4 B13326450 7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B13326450
M. Wt: 328.03 g/mol
InChI Key: HQQMGYZLLWRLOW-UHFFFAOYSA-N
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Description

7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of antiviral drugs, including Remdesivir, which has been used in the treatment of COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the iodination of pyrrolo[2,1-f][1,2,4]triazin-4-amine. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent in a solvent such as dimethylformamide (DMF) at low temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the case of Remdesivir, the compound is part of the synthetic pathway leading to the formation of the active antiviral agent. The molecular targets and pathways involved include inhibition of viral RNA polymerase, which is crucial for viral replication .

Comparison with Similar Compounds

  • 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 5-Iodo-7-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Comparison: While these compounds share a similar core structure, 7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of both iodine and trifluoromethyl groups. This combination imparts distinct chemical properties and reactivity, making it particularly valuable in the synthesis of antiviral agents .

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial production. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of important pharmaceuticals, including antiviral drugs.

Properties

Molecular Formula

C7H4F3IN4

Molecular Weight

328.03 g/mol

IUPAC Name

7-iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C7H4F3IN4/c8-7(9,10)3-1-4(11)15-5(3)6(12)13-2-14-15/h1-2H,(H2,12,13,14)

InChI Key

HQQMGYZLLWRLOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1C(F)(F)F)C(=NC=N2)N)I

Origin of Product

United States

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